Compuestos sulfenilos

Sulfenyl compounds are a class of organic compounds that contain the sulfenyl functional group, which is characterized by a sulfur atom single-bonded to an aryl or alkyl group. These compounds find applications in various fields due to their reactivity and versatility. In the pharmaceutical industry, sulfenyl compounds serve as precursors for drug intermediates, particularly in the synthesis of drugs targeting inflammatory diseases and asthma. Additionally, they play a significant role in agrochemicals by acting as fungicides and herbicides through their ability to disrupt fungal cell membranes. Furthermore, these compounds are utilized in polymer chemistry for enhancing adhesion properties, crosslinking polymers, and imparting antioxidant characteristics. The unique reactivity of sulfenyl compounds towards thiols makes them valuable intermediates in organic synthesis, enabling the preparation of complex molecules with specific functional groups.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

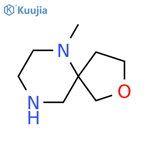

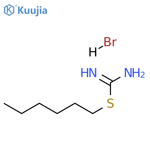

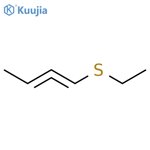

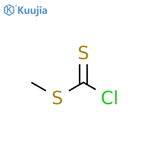

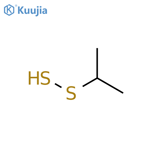

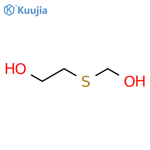

|

Carbamimidothioic acid, hexyl ester, monohydrobromide | 4270-01-3 | C7H17BrN2S |

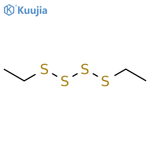

|

Diethyltetrasulfide | 13730-34-2 | C4H10S4 |

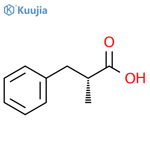

|

1-(Ethylsulfanyl)buta-1,2-diene | 89489-98-5 | C6H10S |

|

Chlorodithioformic acid methyl ester | 16696-91-6 | C2H3ClS2 |

|

2-Propanesulfenothioic acid | 76877-94-6 | C3H8S2 |

|

2-(Hydroxymethylthio)ethanol | 876503-58-1 | C3H8O2S |

|

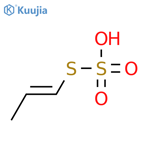

S-1-Propenyl thiosulfate; (E)-form | 701904-58-7 | C3H6O3S2 |

|

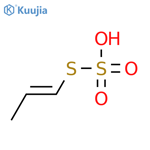

S-1-Propenyl thiosulfate; (Z)-form | 759431-40-8 | C3H6O3S2 |

|

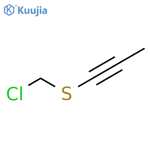

1-[(Chloromethyl)sulfanyl]prop-1-yne | 77633-40-0 | C4H5ClS |

|

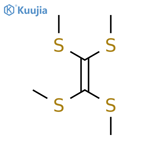

Ethene,1,1,2,2-tetrakis(methylthio)- | 13046-50-9 | C6H12S4 |

Literatura relevante

-

1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

Proveedores recomendados

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados